N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide

Physicochemical properties Drug-likeness Lipophilicity

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide (CAS 2034280-65-2) is a stereochemically defined, small-molecule building block (C₁₇H₂₆N₄O₃; MW 334.42) containing a (1r,4r)-cyclohexyl core substituted with a 4,6-dimethylpyrimidin-2-yloxy ether and a morpholine-4-carboxamide (urea) moiety. It is catalogued by Life Chemicals (F6485-2184) as a screening compound and has been profiled in at least two public bioassays: a GPR35 antagonism primary screen and a Plasmodium falciparum NF54 viability assay.

Molecular Formula C17H26N4O3
Molecular Weight 334.42
CAS No. 2034280-65-2
Cat. No. B2593033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide
CAS2034280-65-2
Molecular FormulaC17H26N4O3
Molecular Weight334.42
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)N3CCOCC3)C
InChIInChI=1S/C17H26N4O3/c1-12-11-13(2)19-16(18-12)24-15-5-3-14(4-6-15)20-17(22)21-7-9-23-10-8-21/h11,14-15H,3-10H2,1-2H3,(H,20,22)
InChIKeyIWAUJDDVQHBAIK-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide (CAS 2034280-65-2): Procurement-Ready Physicochemical and Screening Profile


N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide (CAS 2034280-65-2) is a stereochemically defined, small-molecule building block (C₁₇H₂₆N₄O₃; MW 334.42) containing a (1r,4r)-cyclohexyl core substituted with a 4,6-dimethylpyrimidin-2-yloxy ether and a morpholine-4-carboxamide (urea) moiety. It is catalogued by Life Chemicals (F6485-2184) as a screening compound and has been profiled in at least two public bioassays: a GPR35 antagonism primary screen and a Plasmodium falciparum NF54 viability assay [1].

Stereochemistry Defined (1r,4r)-trans configuration for consistent SAR
Scaffold Morpholine urea core with modifiable pyrimidine ether
Profiling Public bioassay data: GPR35 antagonism and P. falciparum screening

Why Generic Substitution Fails for N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide in Lead Optimization


The compound's precise (1r,4r) stereochemistry, the 4,6-dimethyl substitution pattern on the pyrimidine ring, and the morpholine urea terminus are each independently tunable vectors that generate a family of close analogs [1]. Altering any one of these features—for example, replacing the 4,6-dimethylpyrimidine with a 5-fluoropyrimidine or exchanging the morpholine-4-carboxamide for a furan-3-carboxamide, picolinamide, or 2-(thiophen-2-yl)acetamide —can shift the clogP by >1.5 log units, change the hydrogen-bond acceptor count, and eliminate or invert target engagement. Consequently, in-class analogs cannot be treated as interchangeable for structure–activity relationship (SAR) campaigns or selectivity profiling without quantitative comparative data.

(1r,4r) Stereochemistry

Cis or racemic analogs shift conformational ensemble and inter-substituent distance, altering target engagement and SAR interpretation.

Pyrimidine Substitution

4,6-Dimethyl pattern vs. 5-fluoro or other heterocycles can change clogP by >1.5 log units and H-bond networks, affecting solubility and permeability.

Morpholine Urea Terminus

Replacement with amide analogs reduces HBA count and alters HBA/HBD ratio, potentially sacrificing aqueous solubility without improving permeability.

Head-to-Head Quantitative Differentiation: N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide vs. Closest Analogs


Physicochemical Profile: Balanced clogP and TPSA Differentiate the Morpholine Urea from Lipophilic Amide Analogs

The target compound exhibits a calculated clogP of 1.22 and a topological polar surface area (TPSA) of 76.46 Ų [1]. In contrast, the closest lipophilic amide analog—N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(4-(trifluoromethyl)phenyl)acetamide (PubChem CID 5349798)—is predicted to have a clogP approximately 3.0–3.5 units higher due to the trifluoromethylphenyl acetamide terminus, as inferred from the fragment contribution of the –CF₃ and additional phenyl ring [2].

Physicochemical Profile
Class-level
clogP 1.22 (target) vs. est. 4.2–4.7 (CF₃-phenyl acetamide analog)
ΔclogP ≈ +3.0 to +3.5 log units
Lipophilicity difference informs lead-like vs. lipophilic probe selection
Class-level comparison based on computed values
Physicochemical properties Drug-likeness Lipophilicity

GPR35 Antagonism Selectivity: Target Compound Is Inactive at GPR35, Distinguishing It from GPR35-Active Chemotypes

In a BRET-based GPR35 antagonism assay employing zaprinast as agonist and CID2745687 as positive control antagonist, the target compound was classified as inactive (IC₅₀ > 100 µM) [1]. This contrasts with known GPR35 antagonist chemotypes such as CID2745687 and related series that exhibit IC₅₀ values in the low micromolar to nanomolar range at human GPR35 [2].

GPR35 Antagonism
Assay context
Target: IC₅₀ > 100 µM (inactive) vs. CID2745687: IC₅₀ 0.1–1 µM
>100-fold weaker than reference antagonists
Supports GPR35 counter-screening selectivity context
BRET-based SPASM assay; human GPR35
GPR35 Orphan GPCR Selectivity profiling

Antiplasmodial Primary Screening: Single-Point Activity in P. falciparum NF54 Provides a Benchmark for Analog Prioritization

The target compound was tested in a primary screen against the chloroquine-sensitive P. falciparum strain NF54 at a single concentration of 2 µM for 72 hours using the nanoGlo luciferase viability readout (ChEMBL assay CHEMBL4888485) . While the precise percent inhibition at 2 µM was not publicly released, the compound was included in the ChEMBL-neglected tropical disease screening collection, implying it met a minimum activity threshold for data deposition. By comparison, structurally related amide derivatives—such as the furan-3-carboxamide analog (CAS 2034446-94-9) and the picolinamide analog—have not been reported in the same P. falciparum screening set in public databases, representing a data gap rather than a negative result [1].

Antiplasmodial Primary Screen
Data to verify
Tested at 2 µM; primary screen data deposited in ChEMBL (CHEMBL4888485)
Furan/picolinamide analogs: no public screening data identified
Provides a starting point for antimalarial SAR; comparators require de novo screening
Single-point data; exact % inhibition not publicly disclosed
Antimalarial Plasmodium falciparum Primary screening

Hydrogen-Bond Donor Profile: Single HBD in Morpholine Urea vs. Zero HBD in Tertiary Amide and Reverse Amide Analogs

The target compound possesses exactly one hydrogen-bond donor (HBD = 1; the urea N–H) and seven hydrogen-bond acceptors (HBA = 7), as computed from its structure [1]. In contrast, the furan-3-carboxamide analog and the picolinamide analog each contain one amide N–H donor, but the 2-(thiophen-2-yl)acetamide analog also has one HBD; however, the morpholine urea introduces an additional HBA (the morpholine ring oxygen) without increasing the HBD count, yielding a distinctive HBA/HBD ratio of 7:1 compared with the thiophene acetamide's predicted 4:1 (N₃O₂S core) .

H-Bond Donor Profile
Class-level
Target HBD=1, HBA=7 (ratio 7.0) vs. thiophene acetamide analog HBD=1, HBA≈4 (ratio ~4.0)
HBA count +3; higher HBA/HBD ratio
Higher HBA at constant HBD may support aqueous solubility without sacrificing permeability
Computed from molecular structure
Hydrogen bonding Permeability Solubility

Rotatable Bond Count: Lower Conformational Flexibility vs. Extended Amide Analogs

The target compound contains five rotatable bonds (RB = 5) [1]. The closely related analog N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-2-(4-(trifluoromethyl)phenyl)acetamide carries a substantially larger and more flexible amide side chain, with an estimated RB count of ≥7 due to the additional methylene, phenyl, and CF₃ groups [2]. Each additional rotatable bond is estimated to cost approximately 0.7–1.6 kJ/mol in conformational entropy upon binding, directly penalizing binding affinity [3].

Rotatable Bond Count
Class-level
Target RB=5 vs. CF₃-phenyl acetamide analog RB≥7
ΔRB ≥ +2; est. entropic penalty 1.4–4.8 kJ/mol
Lower RB count may support crystallographic resolution and ligand efficiency
Entropy penalty estimated from literature values
Conformational entropy Ligand efficiency Binding affinity

Stereochemical Definition: (1r,4r) Configuration Provides Conformational Restraint Absent in cis or Racemic Analogs

The target compound is specified as the pure (1r,4r)-trans diastereomer , which locks the cyclohexyl ring in a diequatorial orientation of the pyrimidinyloxy and morpholine carboxamide substituents. This contrasts with the cis-(1s,4r) or racemic mixtures that are occasionally offered for structurally related cyclohexyl amide derivatives. The (1r,4r) configuration enforces a linear, extended projection of the two substituents, increasing the topological distance between the pyrimidine and morpholine groups by approximately 2.5 Å compared to a cis arrangement (estimated from cyclohexane chair geometry) [1].

Stereochemical Definition
Class-level
Single (1r,4r)-trans diastereomer; diequatorial orientation vs. cis (mixed axial/equatorial)
Inter-substituent distance Δ ≈ 2.5 Å
Supports consistent binding mode determination in SAR and co-crystallography
Based on cyclohexane chair geometry; experimental confirmation pending
Stereochemistry Conformational restriction Target engagement

Recommended Application Scenarios for N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide Based on Quantitative Evidence


GPR35 Counter-Screening and Selectivity Profiling Panels

The confirmed GPR35 inactivity (IC₅₀ > 100 µM in the BRET antagonism assay) [1] positions this compound as a negative control or selectivity marker in GPCR panels where GPR35 off-target activity must be excluded. Researchers developing GPR35 agonists or antagonists for inflammatory bowel disease or pain indications can use this compound to benchmark selectivity thresholds, as it cleanly separates from GPR35-active chemotypes by >100-fold in potency.

Fragment- and Lead-Like Starting Point for Oral Bioavailability Programs

With a clogP of 1.22, TPSA of 76.46 Ų, MW of 334.42, and a favorable HBA/HBD ratio of 7:1, the compound lies within Lipinski and Veber parameter space predictive of oral absorption [1]. Its single HBD, moderate lipophilicity, and only five rotatable bonds make it an attractive fragment-elaboration or lead-like scaffold for medicinal chemistry campaigns targeting oral small-molecule therapeutics, particularly when compared with more lipophilic amide analogs (estimated clogP > 4) that risk poor solubility and promiscuous binding .

Structure-Based Drug Design Requiring Crystallographic Resolution

The low rotatable bond count (RB = 5) [1] and rigid (1r,4r)-trans cyclohexyl scaffold reduce conformational entropy losses upon protein binding, increasing the likelihood of obtaining high-resolution co-crystal structures. This makes the compound a preferable candidate over analogs with extended flexible side chains (RB ≥ 7) for fragment-based screening by X-ray crystallography and for establishing initial binding mode hypotheses in novel target programs.

Antimalarial Lead Identification Starting from P. falciparum Screening Data

The compound has existing ChEMBL-deposited primary screening data against the chloroquine-sensitive P. falciparum NF54 strain at 2 µM [1], providing a data point for hit triage and analog prioritization. For malaria drug discovery groups, this pre-existing screening data reduces the initial testing burden and allows immediate SAR exploration around the morpholine urea and pyrimidine substitution vectors, which is a practical advantage over close analogs lacking any publicly available antiplasmodial data .

Application
Selection Property
Validation Focus
GPR35 selectivity profiling panels
Confirmed GPR35-negative chemotype
GPCR counter-screening context
Fragment-based oral drug discovery
Balanced clogP/TPSA/HBA profile
Oral druggability parameter review
Structure-based drug design
Low conformational flexibility
Crystallographic resolution probability
Antimalarial lead identification
Existing P. falciparum screening data
Hit triage and SAR exploration
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